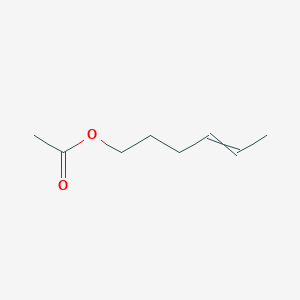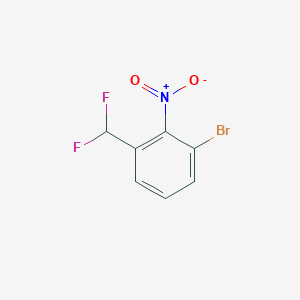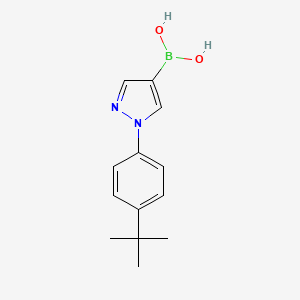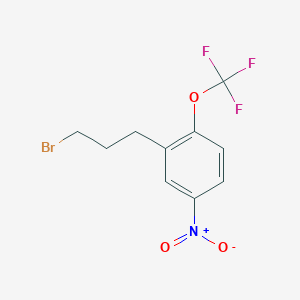
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3NO3 It is a derivative of benzene, featuring a bromopropyl group, a nitro group, and a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-5-nitro-2-(trifluoromethoxy)benzene typically involves the following steps:
Bromination: The bromopropyl group is introduced via a bromination reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-5-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Major Products:
Nucleophilic Substitution: Products like 1-(3-azidopropyl)-5-nitro-2-(trifluoromethoxy)benzene.
Reduction: 1-(3-Bromopropyl)-5-amino-2-(trifluoromethoxy)benzene.
Oxidation: 1-(3-Bromopropyl)-5-nitro-2-(trifluoromethoxy)benzoic acid.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-5-nitro-2-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-5-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro and trifluoromethoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares the bromopropyl group but has a trifluoromethyl group instead of a trifluoromethoxy group.
1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene: Similar structure but with different positions of the nitro and trifluoromethoxy groups.
Uniqueness: 1-(3-Bromopropyl)-5-nitro-2-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H9BrF3NO3 |
|---|---|
Peso molecular |
328.08 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-4-nitro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3NO3/c11-5-1-2-7-6-8(15(16)17)3-4-9(7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
Clave InChI |
RLCKBXOBZIGNOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])CCCBr)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


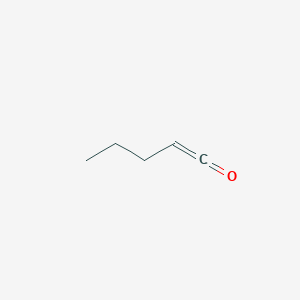

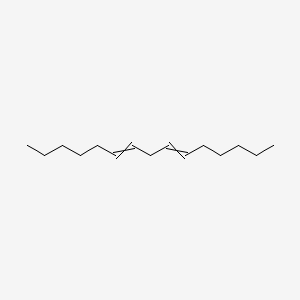
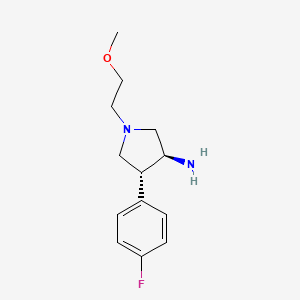
![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
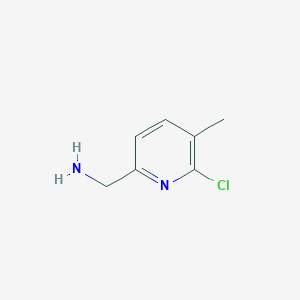
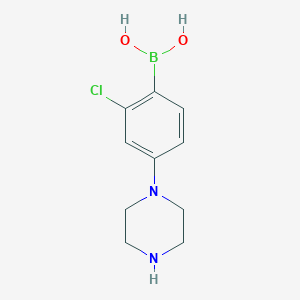
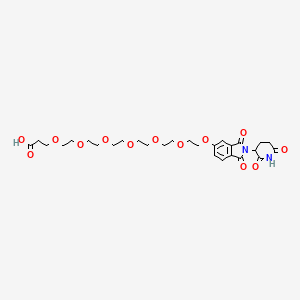

![2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)
